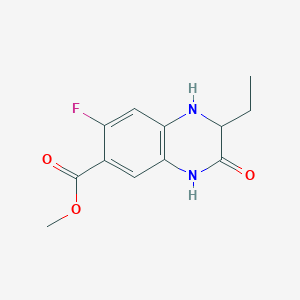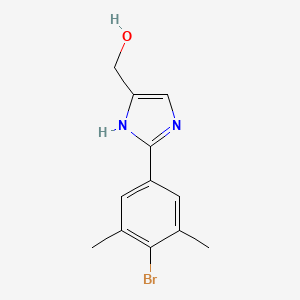
4-Bromo-2-(trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32661979 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32661979 typically involves a series of well-defined chemical reactions. One common method includes the use of specific reagents under controlled conditions to ensure the purity and yield of the compound. The reaction conditions often involve precise temperature control, pH adjustments, and the use of catalysts to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of MFCD32661979 is optimized for efficiency and cost-effectiveness. This involves large-scale reactors and continuous production processes. The industrial methods focus on maximizing yield while minimizing waste and energy consumption. The use of advanced technologies and automation plays a crucial role in the large-scale production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: MFCD32661979 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: The common reagents used in the reactions involving MFCD32661979 include strong oxidizing agents, reducing agents, and specific catalysts. The reaction conditions are carefully controlled to ensure the desired outcome, such as maintaining a specific temperature range and pH level.
Major Products Formed: The major products formed from the reactions of MFCD32661979 depend on the type of reaction and the reagents used. For instance, oxidation reactions may produce oxidized derivatives, while substitution reactions can result in the formation of new compounds with modified functional groups.
Wissenschaftliche Forschungsanwendungen
MFCD32661979 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various synthetic processes. In biology, it plays a role in studying cellular mechanisms and interactions. In medicine, MFCD32661979 is investigated for its potential therapeutic properties, including its use in drug development. Industrially, this compound is utilized in the production of advanced materials and as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of MFCD32661979 involves its interaction with specific molecular targets and pathways. This compound can modulate various biochemical processes by binding to target molecules and altering their activity. The pathways involved may include enzymatic reactions, signal transduction pathways, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: MFCD32661979 can be compared with other similar compounds to highlight its unique properties. Some of the similar compounds include those with analogous chemical structures or functional groups.
Uniqueness: What sets MFCD32661979 apart from similar compounds is its stability under various conditions and its reactivity, which makes it suitable for a wide range of applications. Its unique chemical structure allows it to participate in specific reactions that other compounds may not be able to undergo.
Eigenschaften
Molekularformel |
C9H5BrF6O2 |
|---|---|
Molekulargewicht |
339.03 g/mol |
IUPAC-Name |
1-[4-bromo-2-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H5BrF6O2/c10-4-1-2-5(7(17)8(11,12)13)6(3-4)18-9(14,15)16/h1-3,7,17H |
InChI-Schlüssel |
XCDBRPYDPMBBSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(Carboxymethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13692124.png)

![2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B13692140.png)



![Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate](/img/structure/B13692153.png)
![2-(5-Chloro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13692165.png)
![8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13692172.png)
